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molecular formula C9H14N2O2 B2524323 Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate CAS No. 934172-26-6

Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate

Cat. No. B2524323
M. Wt: 182.223
InChI Key: SVJZYAZXNRFUCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07507729B2

Procedure details

2-Ethyl-imidazole (10.0 g, 104 mmol) was dissolved in acetone (80 mL) and then ethyl bromoacetate (17.4 g, 104 mmol) and potassium carbonate (2.6 g, 18.7 mmol) was added and the resulting mixture was heated under reflux for 12 h. After filtration and evaporation the residue was extracted with water and dichloromethane. The organic phase was dried over sodium sulfate and evaporated to afford the title compound as a light yellow solid (5.76 g, 30%). MS: m/e=183.1 [M+H]+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
17.4 g
Type
reactant
Reaction Step Two
Quantity
2.6 g
Type
reactant
Reaction Step Two
Yield
30%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[NH:4][CH:5]=[CH:6][N:7]=1)[CH3:2].Br[CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH2:13]([O:12][C:10](=[O:11])[CH2:9][N:4]1[CH:5]=[CH:6][N:7]=[C:3]1[CH2:1][CH3:2])[CH3:14] |f:2.3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)C=1NC=CN1
Name
Quantity
80 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
17.4 g
Type
reactant
Smiles
BrCC(=O)OCC
Name
Quantity
2.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 12 h
Duration
12 h
FILTRATION
Type
FILTRATION
Details
After filtration and evaporation the residue
EXTRACTION
Type
EXTRACTION
Details
was extracted with water and dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CN1C(=NC=C1)CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.76 g
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 30.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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